16-Heptadecenal
Description
Overview of Aldehyde-Based Chemical Signaling Molecules
Aldehydes represent a significant class of chemical signaling molecules, or semiochemicals, widely utilized in the biological world, particularly among insects. Current time information in Bangalore, IN.plos.org These compounds are crucial for intraspecific communication, most notably as sex pheromones that facilitate mate location. mpg.descite.ai In many moth species, for instance, females release a specific blend of airborne chemicals, with aldehydes often acting as either major or minor components, to attract males over long distances. Current time information in Bangalore, IN.mpg.de The specificity of the chemical signal is often determined by the precise mixture and ratio of different compounds, including various aldehydes, alcohols, and acetates. mpg.de
The biosynthesis of these aldehyde pheromones in insects like moths typically originates from common fatty acids. scite.ai Through a series of enzymatic reactions, including desaturation to create double bonds and chain-shortening, fatty acid precursors are converted into the final aldehyde products. plos.org The perception of these signals involves specialized olfactory sensory neurons in the insect's antennae, which detect the airborne molecules. Current time information in Bangalore, IN. To maintain the sensitivity of the olfactory system, insects possess odorant-degrading enzymes, such as aldehyde oxidases, which rapidly break down the aldehyde signals into inactive carboxylic acids after detection, effectively resetting the system. Current time information in Bangalore, IN.plos.org
Beyond their role as pheromones, aldehydes are also significant as plant volatile organic compounds (VOCs). Current time information in Bangalore, IN.mpg.de Plants release these compounds in response to environmental stressors, such as mechanical damage or insect feeding, where they can act as warning signals or attractants for other organisms. mpg.de
Historical Context of 16-Heptadecenal Discovery and Early Investigations
The identification of this compound has not been linked to a single discovery event but rather has emerged through numerous analytical studies across different biological systems over several decades. Its characterization is a result of the advancement of analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which has enabled the detailed profiling of complex chemical mixtures from natural sources.
Early and ongoing investigations into insect pheromones provided the initial context for the relevance of long-chain aldehydes. Research on the tobacco budworm moth, Heliothis virescens, identified a complex pheromone blend where (Z)-11-hexadecenal is the major component, but it is accompanied by several minor components, including other aldehydes. plos.orgscite.ai Studies from the 1980s established that the biosynthesis of these aldehydes involves the modification of fatty acid precursors, with the final step being the oxidation of corresponding alcohols to aldehydes. scite.ai Within this context, various C16 and C14 aldehydes were identified as key, while other related compounds were also detected in trace amounts. plos.orgscite.ai
More direct identification of this compound came from broader chemical ecology and phytochemical studies. For example, a comprehensive 2014 study on the cuticular lipids of the model butterfly Bicyclus anynana identified 103 distinct compounds, among which was Heptadecenal (the specific isomer was not determined in the initial list but was present alongside the major male sex pheromone components). mpg.defrontiersin.org In the field of phytochemistry, this compound has been reported as a metabolite in various plants, often as part of analyses screening for bioactive compounds. It has been identified in the leaf extracts of plants such as Clerodendrum inerme and Mentha spicata. researchgate.netjocpr.com These identifications, while not focused on this compound itself, have collectively built the historical record of its natural occurrence.
Scope and Significance of Current Research on this compound
Current research involving this compound is primarily centered on its role within the chemical ecology of insects and its presence as a phytochemical in various plant species. The significance of the compound often lies in its contribution to a complex chemical blend rather than its isolated activity.
In Insect Chemical Communication: In the study of insect chemical signals, this compound is recognized as a minor or trace component in the pheromone or cuticular hydrocarbon profiles of several species. In the tobacco budworm moth, Heliothis virescens, the pheromone blend is critical for reproductive isolation. While the primary components are well-established, trace compounds, including various aldehydes, contribute to the blend's specificity. plos.orgfrontiersin.org The biosynthesis of these components is a key area of research, with studies focusing on the fatty acyl reductase (FAR) enzymes that convert fatty acid precursors into the alcohol intermediates that are then oxidized to aldehydes. plos.org
The following table lists some of the organisms in which this compound has been identified in academic research:
| Organism | Family | Part/Type of Sample | Research Focus |
| Bicyclus anynana (Squinting bush-brown) | Nymphalidae | Cuticular Lipids | Insect Chemical Communication mpg.defrontiersin.org |
| Clerodendrum inerme | Lamiaceae | Leaf Extract | Phytochemical Analysis researchgate.net |
| Cucumis dipsaceus (Arabian cucumber) | Cucurbitaceae | Fruit Extract | Phytochemical Analysis phytojournal.com |
| Heliothis virescens (Tobacco budworm) | Noctuidae | Pheromone Gland | Insect Pheromone Biosynthesis scite.ai |
| Mentha spicata (Spearmint) | Lamiaceae | Leaf Extract | Phytochemical Analysis jocpr.com |
| Pistacia palaestina (Terebinth) | Anacardiaceae | Leaf Extract | Phytochemical Analysis mu.ac.ke |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H32O |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-16-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,17H,1,3-16H2 |
InChI Key |
JDOJVMJYUULLEN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCCCCCCC=O |
Canonical SMILES |
C=CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Ecological and Biological Occurrence of 16 Heptadecenal
Natural Presence in Biological Systems
Identification in Insect Species
16-Heptadecenal has been identified as a component of the chemical profile of several insect species. For instance, it is found in the cuticular compounds of the model butterfly Bicyclus anynana, where it contributes to the complex chemical signature that can convey information about the individual. frontiersin.orgresearchgate.net The compound has also been detected in the giant water bug, Lethocerus indicus, a traditional edible insect in North-East India. tandfonline.com A study on the pear borer moth, Euzophera pyriella, also noted the presence of heptadecenal in its profile. researchgate.net
Table 1: Documented Presence of this compound in Insect Species
| Species | Common Name | Family | Reference |
|---|---|---|---|
| Bicyclus anynana | Squinting Bush Brown | Nymphalidae | frontiersin.orgresearchgate.net |
| Lethocerus indicus | Giant Water Bug | Belostomatidae | tandfonline.com |
| Euzophera pyriella | Pear Borer Moth | Pyralidae | researchgate.net |
Presence in Other Organisms (e.g., plants, microbes)
Beyond the animal kingdom, this compound is recognized as a plant metabolite. nih.gov It has been identified in the leaf extracts of the plant Elaeagnus indica. dipterajournal.com Furthermore, research on the fruit extracts of Solanum incanum revealed the presence of E-15-Heptadecenal. mu.ac.ke The compound has also been detected in jerked beef, a traditional Brazilian meat product, where its presence is linked to the complex profile of volatile organic compounds. scielo.br
In the microbial world, studies have shown that this compound can be produced by microorganisms. For example, E-15-Heptadecenal was identified in the bioactive metabolites of nodule-associated microbes in horsegram. researchgate.net It has also been found in co-cultures of the marine actinomycete Streptomyces rubrogriseus with S. aureus. ugr.esisciii.es Additionally, research has pointed to the presence of E-15-heptadecenal in metabolites from Pseudomonas aeruginosa, which may have potential as an antibiotic. nih.gov
Table 2: Documented Presence of this compound in Plants and Microbes
| Organism Type | Species/Source | Specific Compound Mentioned | Reference |
|---|---|---|---|
| Plant | Elaeagnus indica | This compound | dipterajournal.com |
| Plant | Solanum incanum | E-15-Heptadecenal | mu.ac.ke |
| Food Product | Jerked Beef | This compound | scielo.br |
| Microbe | Nodule-associated microbes (Horsegram) | E-15-Heptadecenal | researchgate.net |
| Microbe | Streptomyces rubrogriseus (co-culture) | E-15-Heptadecenal | ugr.esisciii.es |
| Microbe | Pseudomonas aeruginosa | E-15-heptadecenal | nih.gov |
Role in Inter- and Intra-species Chemical Communication
Chemical signals are vital for communication between and within species, and this compound plays a role in these complex interactions.
Pheromonal Functionality, including sex and aggregation pheromones
Pheromones are chemical substances that trigger a social response in members of the same species. wikipedia.org Fatty acid-derived molecules, including aldehydes like this compound, are common components of insect pheromones. nih.gov In many moth species, for instance, specific blends of such compounds, often including various hexadecenals, function as sex pheromones to attract mates. nih.govresearchgate.net While the specific role of this compound as a primary sex attractant is not as extensively documented as some other aldehydes, its presence in the chemical profiles of insects known to use pheromonal communication suggests a potential role. frontiersin.orgmdpi.com Aggregation pheromones, which can lead to the gathering of both sexes, also often consist of male-produced sex attractants. wikipedia.org
Role in Other Signaling Pathways (e.g., microbial systems)
The influence of this compound extends to microbial signaling. The production of secondary metabolites by microorganisms, including compounds like E-15-Heptadecenal, can be a response to their environment and a way to interact with other organisms. ugr.esisciii.es For example, the presence of E-15-Heptadecenal in co-cultures of different bacteria suggests it may play a role in inter-species microbial communication or competition. ugr.es The production of such bioactive compounds can be stimulated by these interactions, highlighting a role in microbial ecological dynamics. isciii.es The broader context of microbial signaling involves a complex network where secreted molecules can influence the behavior and physiology of other organisms in the vicinity. nih.govfrontiersin.org
Biosynthetic Pathways and Metabolic Transformations of 16 Heptadecenal
Enzymatic Mechanisms of Formation
The formation of 16-Heptadecenal begins with common fatty acid biosynthetic pathways and proceeds through specific modifications by a dedicated set of enzymes.
The biosynthesis of C17 unsaturated aldehydes like this compound is believed to originate from more common C16 or C18 fatty acids. nih.gov The initial precursor is typically a saturated fatty acid, such as palmitic acid (C16:0), which is a product of de novo fatty acid synthesis. researchgate.net This precursor, in the form of its acyl-CoA thioester, palmitoyl-CoA, enters pathways for modification. wikipedia.orgtaylorandfrancis.com
The introduction of a double bond is a critical step. For instance, the biosynthesis of some insect pheromones starts with palmitic acid, which is then desaturated. pnas.org It is plausible that palmitic acid is first desaturated to form palmitoleic acid (16:1). Another possibility involves the elongation of a C16 fatty acid to a C18 fatty acid, followed by desaturation and subsequent chain shortening.
Several key enzymes are essential for the conversion of fatty acyl-CoA precursors into the final aldehyde product.
Desaturases: These enzymes are responsible for introducing double bonds into the fatty acyl chain at specific positions. nih.govnih.gov The type of desaturase determines the position and stereochemistry of the double bond, which is crucial for the biological activity of the final product, especially in pheromones. pnas.orgpnas.org For example, Δ11-desaturases are known to be involved in the biosynthesis of certain moth sex pheromones. nih.govresearchgate.net
Fatty Acyl-CoA Reductases (FARs): This class of enzymes catalyzes the reduction of fatty acyl-CoAs to the corresponding fatty alcohols. oup.comnih.govnih.gov In some biosynthetic pathways, the fatty alcohol is an intermediate that is subsequently oxidized to an aldehyde. nih.gov FARs can exhibit specificity for the chain length and degree of saturation of their substrates. nih.gov
Alcohol Oxidases/Dehydrogenases: Following the formation of a fatty alcohol, an alcohol oxidase or dehydrogenase can catalyze its oxidation to the final aldehyde product, this compound. nih.gov
Below is a table summarizing the key enzymes potentially involved in the biosynthesis of this compound.
| Enzyme Class | Function | Substrate (Plausible) | Product (Plausible) |
| Desaturase | Introduces double bond | Palmitoyl-CoA | Palmitoleoyl-CoA |
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA | Heptadecenoyl-CoA | 16-Heptadecenol |
| Alcohol Oxidase/Dehydrogenase | Oxidizes alcohol to aldehyde | 16-Heptadecenol | This compound |
Regulation of Biosynthesis
The production of this compound is expected to be under strict regulatory control to ensure its synthesis occurs at the appropriate time and in the correct amounts, particularly when it functions as a signaling molecule.
The expression of the genes encoding the biosynthetic enzymes is a key point of regulation. frontiersin.org In insects, the biosynthesis of pheromones is often regulated by neuropeptides, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.net PBAN can stimulate the activity of key enzymes in the pathway, including desaturases. researchgate.net The specificity of the desaturase enzymes is also a critical control point, as it dictates the structure of the final product. pnas.orgpnas.org The evolution of desaturases with novel specificities is a major driver of the diversity of insect pheromones. pnas.org
Environmental cues and the physiological state of the organism can influence the production of fatty acid-derived molecules. For example, in some insects, diapause (a state of dormancy) is associated with significant changes in lipid metabolism and the expression of genes related to fatty acid synthesis. nih.gov Factors such as temperature and light can also affect the expression of desaturase genes and thus the composition of unsaturated fatty acids. longdom.org Starvation or changes in diet can alter the availability of precursor fatty acids, thereby impacting the production of derived aldehydes. nih.gov
Metabolic Fates and Degradation Pathways
Once this compound has fulfilled its biological function, it must be metabolized and degraded to prevent its accumulation and to terminate its signal. Long-chain aldehydes are generally reactive compounds and are subject to several metabolic transformations. nih.gov
The primary metabolic fates of fatty aldehydes include:
Oxidation to Fatty Acids: Aldehyde dehydrogenases can oxidize this compound to its corresponding carboxylic acid, 16-heptadecenoic acid. nih.govresearchgate.net This fatty acid can then enter the β-oxidation pathway for complete degradation. nih.gov
Reduction to Fatty Alcohols: Aldehyde reductases can reduce this compound to its corresponding alcohol, 16-heptadecenol. researchgate.net This alcohol may then be further metabolized or conjugated for excretion.
Decarbonylation to Hydrocarbons: In some organisms, aldehyde decarbonylases can convert fatty aldehydes into hydrocarbons and formate. acs.orgacs.org This pathway would convert this compound to a C16 alkene.
The degradation of unsaturated fatty acids and their derivatives can involve cleavage at the double bonds, leading to the formation of shorter-chain products. researchgate.netnih.gov The breakdown of these molecules is an important part of lipid homeostasis.
The potential metabolic fates of this compound are summarized in the table below.
| Metabolic Pathway | Key Enzyme(s) | Product(s) |
| Oxidation | Aldehyde Dehydrogenase | 16-Heptadecenoic acid |
| Reduction | Aldehyde Reductase | 16-Heptadecenol |
| Decarbonylation | Aldehyde Decarbonylase | C16 Alkene, Formate |
| β-Oxidation (of derived fatty acid) | Various β-oxidation enzymes | Acetyl-CoA |
Enzymatic Deactivation Mechanisms
The primary routes for the deactivation of aldehydes in biological systems involve enzymatic reduction to alcohols and oxidation to carboxylic acids. Two key enzyme families, aldehyde reductases and aldehyde oxidases, are implicated in these transformations. While direct studies on this compound are limited, the metabolic fate of structurally similar long-chain unsaturated aldehydes, particularly insect pheromones, provides a strong basis for understanding its deactivation pathways.
Aldehyde Reductase:
Aldehyde reductases (ALRs) are a superfamily of NADPH-dependent oxidoreductases that catalyze the reduction of a wide variety of aldehydes and ketones to their corresponding alcohols. In insects, these enzymes are known to play a crucial role in the degradation of aldehyde pheromones, thus modulating the insect's response to chemical signals. The reduction of an aldehyde to an alcohol represents a key deactivation step, as the resulting alcohol often possesses significantly reduced or altered biological activity compared to the parent aldehyde.
The enzymatic reduction of this compound by an aldehyde reductase would yield 16-heptadecen-1-ol. This biotransformation effectively terminates the aldehyde-specific signal. Research on other insect species has demonstrated the presence of aldehyde reductases in various tissues, including the antennae, where the initial perception of airborne chemical signals occurs. This localization suggests a rapid deactivation mechanism at the site of reception, ensuring a transient and precise response to the pheromone.
Aldehyde Oxidase:
Aldehyde oxidases (AOs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. frontiersin.org These enzymes are involved in the metabolism of a broad range of endogenous and exogenous compounds, including xenobiotics and signaling molecules. oup.comresearchgate.netnih.gov In the context of insect chemical communication, AOs contribute to the clearance of aldehyde pheromones, preventing continuous stimulation of the olfactory system. frontiersin.org
The oxidation of this compound by aldehyde oxidase would produce 16-heptadecenoic acid. This conversion represents another critical deactivation pathway. AOs are found in various insect tissues and are recognized for their role in detoxifying harmful substances and metabolizing signaling molecules. frontiersin.org The activity of these enzymes is essential for maintaining physiological homeostasis and ensuring the fidelity of chemical communication by removing excess signaling molecules.
The table below summarizes the key enzymes involved in the deactivation of this compound and their respective metabolic actions.
| Enzyme Family | Catalytic Action | Substrate | Product | Significance in Deactivation |
| Aldehyde Reductase | Reduction | This compound | 16-Heptadecen-1-ol | Termination of aldehyde-specific signal |
| Aldehyde Oxidase | Oxidation | This compound | 16-Heptadecenoic acid | Clearance of the signaling molecule |
Transformation Products and Their Significance
The enzymatic transformation of this compound results in the formation of metabolites with distinct chemical properties and biological activities. The primary transformation products, 16-heptadecen-1-ol and 16-heptadecenoic acid, are not merely inactive end-products but can possess their own biological significance.
16-Heptadecen-1-ol:
The reduction product, 16-heptadecen-1-ol, is a long-chain unsaturated fatty alcohol. While the specific biological roles of this compound are not extensively documented, fatty alcohols in insects can serve as precursors for the biosynthesis of other semiochemicals, such as acetate (B1210297) esters, which are common components of insect pheromone blends. nih.gov Furthermore, some long-chain alcohols themselves can exhibit pheromonal or allomonal activities in different species. The presence of 16-heptadecen-1-ol could therefore contribute to the complexity of an organism's chemical communication profile. It has also been noted that some long-chain fatty alcohols possess antimicrobial and antioxidant activities. nih.gov
16-Heptadecenoic Acid:
The oxidation product, 16-heptadecenoic acid, is a long-chain unsaturated fatty acid. Odd-chain fatty acids and their derivatives are found in various organisms and can have diverse biological roles. Heptadecanoic acid, a related saturated fatty acid, has been identified as a component of insect pheromones and allomones. foodb.ca It can act as an attractant for some species and a repellent for others. foodb.ca The unsaturated nature of 16-heptadecenoic acid could confer specific biological activities, potentially influencing the behavior of other organisms or having roles in defense or signaling. Fatty acids are also fundamental components of lipids and are involved in numerous physiological processes, including energy storage and cell membrane structure.
The table below outlines the potential significance of the primary transformation products of this compound.
| Transformation Product | Chemical Class | Potential Significance |
| 16-Heptadecen-1-ol | Long-chain unsaturated fatty alcohol | Precursor for other semiochemicals, potential pheromonal/allomonal activity, antimicrobial and antioxidant properties. nih.govnih.gov |
| 16-Heptadecenoic Acid | Long-chain unsaturated fatty acid | Potential pheromonal/allomonal activity, role in physiological processes (e.g., lipid metabolism). foodb.ca |
Mechanisms of Action and Biological Perception of 16 Heptadecenal
The perception of chemical cues like 16-Heptadecenal in insects is a complex process initiated at the molecular level. It involves the binding of the chemical to specific protein receptors, leading to a cascade of events that culminates in a behavioral response.
Receptor Binding and Signal Transduction
In insects, volatile chemical signals are typically detected by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla, primarily on the antennae. These ORs are a diverse family of proteins that exhibit specificity to different chemical structures.
The binding of a ligand, such as a pheromone, to an OR is thought to induce a conformational change in the receptor protein. This change initiates an intracellular signaling cascade. While the precise signal transduction pathways for many insect ORs are still under investigation, they are generally known to involve G-protein-coupled mechanisms or ionotropic receptor activation, leading to the depolarization of the neuron and the generation of an action potential.
Current Status for this compound: There is no published research that has identified a specific olfactory receptor for this compound in any insect species. Consequently, the signal transduction pathway that would be activated by this compound remains unknown.
Olfactory Receptor Neuron Activation
The activation of an ORN is the fundamental step in translating a chemical signal into a neural message. The binding of a sufficient number of odorant molecules to their corresponding receptors on the neuron's surface triggers a change in membrane potential. If this change reaches a certain threshold, it results in the firing of an action potential, which is then transmitted to the antennal lobe of the insect's brain for processing.
The pattern and frequency of these action potentials encode information about the identity and concentration of the detected chemical. Different ORNs express different types of olfactory receptors, allowing an insect to discriminate between a vast array of chemical compounds.
Current Status for this compound: Electrophysiological studies, such as electroantennography (EAG) or single-sensillum recordings (SSR), which are standard techniques to measure ORN responses to specific compounds, have not been reported for this compound. Therefore, there is no data on which insect species might possess ORNs that are activated by this compound.
Specificity and Sensitivity of Receptor Interactions
The specificity of an olfactory receptor refers to its ability to bind to a particular chemical or a narrow range of structurally similar chemicals. Sensitivity, on the other hand, relates to the minimal concentration of a compound required to elicit a response. These two properties are crucial for the reliable detection of behaviorally relevant chemical signals in a complex olfactory environment.
High specificity ensures that an insect responds appropriately to a particular pheromone without being confused by other environmental odors. High sensitivity allows for the detection of signals over long distances or when they are present in trace amounts.
Current Status for this compound: Without identified receptors or responsive ORNs, the specificity and sensitivity of any potential receptor interactions with this compound cannot be determined.
Behavioral Responses Elicited by this compound
The ultimate function of a semiochemical is to elicit a behavioral response in the receiving organism. These responses are highly context-dependent and can range from attraction and mating to alarm and avoidance.
Reproductive Behaviors (e.g., mating attraction)
Many long-chain aldehydes and related compounds function as sex pheromones in insects, particularly in Lepidoptera (moths and butterflies). These pheromones are typically released by one sex (usually the female) to attract the other for mating. The behavioral sequence often involves long-range orientation, short-range courtship displays, and ultimately, copulation.
Current Status for this compound: There are no studies that have identified this compound as a sex pheromone component for any insect species. Behavioral assays, such as wind tunnel experiments or field trapping studies, have not been published with this compound.
Host-Seeking and Feeding Behaviors
In some insects, certain chemical cues can indicate the presence of a suitable host plant or food source. These kairomones are detected by the insect's olfactory system and can trigger behaviors such as upwind flight, landing, and probing.
Current Status for this compound: The potential role of this compound as a kairomone in host-seeking or feeding behaviors has not been investigated.
Other Ecological Responses (e.g., alarm, trail marking)
Beyond reproduction and feeding, chemical signals can mediate a variety of other ecological interactions. For instance, some social insects use chemical trails to guide nestmates to food sources, while others release alarm pheromones when threatened, which can elicit aggregation or dispersal behaviors in their kin.
Current Status for this compound: There is no evidence in the scientific literature to suggest that this compound functions as an alarm pheromone, a trail-marking pheromone, or is involved in any other specific ecological response in insects.
Advanced Synthetic Methodologies for 16 Heptadecenal and Analogues
Chemo-Enzymatic and Biocatalytic Syntheses
The integration of biological catalysts, either as isolated enzymes or whole-cell systems, into chemical synthesis offers a powerful and sustainable alternative to traditional organic synthesis. chemistryjournals.netnih.gov These methods often proceed under mild reaction conditions and demonstrate high selectivity, reducing the need for protecting groups and minimizing waste. acs.org
A significant advancement in the enzymatic synthesis of aldehydes is the application of Carboxylic Acid Reductases (CARs). nih.gov These enzymes catalyze the ATP- and NADPH-dependent reduction of a wide range of carboxylic acids directly to their corresponding aldehydes, avoiding the over-reduction to alcohols that can be a challenge in chemical reductions. nih.govmdpi.com The substrate scope of CARs is broad, encompassing aromatic and aliphatic carboxylic acids, including long-chain fatty acids (C6-C18), which makes them highly suitable for the synthesis of 16-heptadecenal from the corresponding 16-heptadecenoic acid. pnas.orgresearchgate.netmanchester.ac.uk
Several CARs from different microbial sources have been identified and characterized, each with distinct substrate preferences. researchgate.net For instance, CARs from Mycobacterium marinum (MmCAR) and Nocardia iowensis (NiCAR) have demonstrated high activity towards a range of medium- to long-chain fatty acids. researchgate.netnih.gov This enzymatic approach is highly chemoselective, as other functional groups within the substrate, such as carbon-carbon double bonds, are typically unaffected. beilstein-journals.org
A chemo-enzymatic cascade can be envisioned where a CAR-catalyzed reduction of a carboxylic acid is followed by a chemical step, such as a Wittig reaction, to further elaborate the molecule. beilstein-journals.orgresearchgate.net This combination of enzymatic and chemical steps allows for the efficient construction of complex molecules under mild conditions. nih.gov
Table 1: Substrate Specificity of Selected Carboxylic Acid Reductases (CARs) for Fatty Acid Reduction
| Enzyme | Source Organism | Optimal Substrate Chain Length | Reference |
|---|---|---|---|
| MmCAR | Mycobacterium marinum | C6-C18 | researchgate.net |
| NiCAR | Nocardia iowensis | Medium to Long Chain | nih.gov |
| NcCAR | Neurospora crassa | Medium to Long Chain | researchgate.net |
| TtCAR | Thermothelomyces thermophila | Medium to Long Chain | researchgate.net |
| TvCAR | Trametes versicolor | Medium to Long Chain | researchgate.net |
Engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, have been developed as whole-cell biocatalysts for the production of fatty aldehydes and other fatty acid-derived chemicals. frontiersin.orgoup.comresearchgate.net These systems leverage the cell's native metabolic pathways for producing fatty acid precursors, which are then channeled towards the desired aldehyde product through the introduction of heterologous enzymes. frontiersin.orgfrontiersin.org
A common strategy involves the expression of a fatty acyl-CoA reductase that converts fatty acyl-CoAs to fatty aldehydes. frontiersin.org To enhance the production of the target aldehyde, metabolic engineering strategies are often employed. These can include the deletion of competing pathways, such as those leading to fatty acid degradation or the reduction of aldehydes to alcohols by endogenous alcohol dehydrogenases. frontiersin.orgoup.com For instance, the deletion of the HFD1 gene, which encodes an aldehyde dehydrogenase, has been shown to be crucial for increasing alkane production (which proceeds via an aldehyde intermediate) in S. cerevisiae. oup.com
The biosynthesis of specific unsaturated aldehydes, such as a (Z)-11-hexadecenal, has been achieved in engineered yeast by co-expressing a fatty acyl-CoA desaturase and a fatty acyl-CoA reductase. nih.gov This approach demonstrates the potential for producing a variety of long-chain unsaturated aldehydes, including isomers of this compound, by selecting appropriate desaturases and reductases. The use of whole-cell systems offers the advantage of in situ cofactor regeneration, which is often a costly component of in vitro enzymatic reactions.
Stereoselective Organic Synthesis Approaches
The biological activity of many unsaturated compounds, including insect pheromones which are often long-chain unsaturated aldehydes, is highly dependent on the stereochemistry of the double bond. jst.go.jp Therefore, the development of stereoselective methods for the synthesis of E and Z isomers is of paramount importance.
Several classic and modern organic reactions can be employed to control the E/Z geometry of the double bond in the synthesis of this compound.
Wittig Reaction and its Variants: The Wittig reaction is a widely used method for alkene synthesis. While the standard Wittig reaction often gives mixtures of E and Z isomers, stabilized ylides tend to favor the E-alkene, whereas non-stabilized ylides generally favor the Z-alkene. The Schlosser modification can be used to obtain the E-isomer with high stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction, another olefination reaction, typically provides excellent E-selectivity. Conversely, the Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of Z-alkenes.
Julia Olefination: The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes. acs.orgnih.gov The classical Julia-Lythgoe olefination generally provides the E-isomer with high selectivity. The Julia-Kocienski olefination can provide either the E or Z isomer with high selectivity depending on the reaction conditions and the specific reagents used. acs.orgnih.gov This method is particularly useful for the synthesis of trisubstituted alkenes. acs.org
Olefin Metathesis: Cross-metathesis reactions, particularly those employing Z-selective ruthenium catalysts, have emerged as a powerful tool for the synthesis of Z-olefins. nih.gov This methodology has been successfully applied to the concise synthesis of a variety of insect pheromones containing Z-olefins. nih.govresearchgate.net
Table 2: Comparison of Stereoselective Olefination Reactions
| Reaction | Typical Selectivity | Key Features |
|---|---|---|
| Wittig (unstabilized ylide) | Z-selective | Utilizes phosphonium (B103445) ylides. |
| Horner-Wadsworth-Emmons | E-selective | Employs phosphonate (B1237965) carbanions, byproducts are water-soluble. |
| Still-Gennari HWE | Z-selective | A modification of the HWE reaction using electron-withdrawing groups on the phosphonate. |
| Julia-Kocienski Olefination | E or Z-selective | Employs sulfone reagents; selectivity can be controlled by reaction conditions. nih.gov |
| Z-Selective Cross Metathesis | Z-selective | Utilizes specific ruthenium catalysts; powerful for complex molecules. nih.gov |
While a specific total synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptualized based on the well-established total synthesis of other long-chain natural products, particularly insect pheromones. purdue.eduethz.chacs.orguci.edu A general retrosynthetic approach would involve the disconnection of the aldehyde to a corresponding alcohol or other functional group that can be readily oxidized in the final step. The carbon-carbon double bond with the desired stereochemistry would be installed using one of the stereoselective methods described above.
For example, a convergent synthesis could involve the coupling of two smaller fragments via a stereoselective olefination reaction. One fragment would contain the aldehyde precursor, and the other would complete the carbon chain. The choice of fragments and the specific olefination reaction would be guided by the desired E/Z geometry of the double bond in the final product.
Sustainable and Green Chemistry Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. chemistryjournals.net This involves the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and catalysts. acs.org
Biocatalysis, as discussed in section 5.1, is a cornerstone of green chemistry. chemistryjournals.netnih.govresearchgate.netresearchgate.net The use of enzymes or whole cells allows for reactions to be carried out in aqueous media under mild conditions, significantly reducing the environmental impact compared to many traditional organic syntheses. acs.org The production of insect pheromones, which are structurally related to this compound, is an area where biocatalysis and metabolic engineering are being explored as a sustainable alternative to chemical synthesis. nih.govyoutube.com
Furthermore, the development of catalytic reactions that minimize the use of stoichiometric reagents is a key aspect of green chemistry. The use of olefin metathesis, for example, is a catalytic process that can be more atom-economical than olefination reactions that generate stoichiometric byproducts like triphenylphosphine (B44618) oxide.
Another approach that aligns with green chemistry principles is the use of solid-phase synthesis. Pheromone solid-phase synthesis has been developed as a more environmentally friendly process that allows for greater control over product purity and can be more efficient for the production of large quantities of pheromones. pharmiweb.com This technique minimizes the use of solvents for purification between reaction steps. The development of sustainable bioproduction platforms for insect pheromones is an active area of research, aiming to provide low-cost and environmentally friendly alternatives for pest control. earlham.ac.uk
Atom-Economy and Waste Reduction in Synthesis
The concept of atom economy, a cornerstone of green chemistry, is central to designing sustainable synthetic pathways. jocpr.comjocpr.com It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A higher atom economy signifies a more efficient process with less waste generation. jocpr.comjocpr.com
In the context of synthesizing long-chain unsaturated aldehydes such as this compound, prioritizing atom-economical reactions is crucial. Reactions that maximize the incorporation of starting materials into the product are favored. nih.gov For instance, addition reactions, isomerizations, and cascade reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govjk-sci.com
Waste reduction is intrinsically linked to atom economy but also encompasses the minimization of all waste streams, including solvents, reagents, and purification materials. primescholars.com Strategies to reduce waste in the synthesis of complex molecules often involve:
Catalytic Processes: Utilizing catalysts allows for the use of smaller quantities of reagents that are regenerated, thereby reducing waste. jk-sci.com
Cascade Reactions: Designing multi-step reactions to occur in a single pot without isolating intermediates can significantly decrease solvent usage and purification waste. nih.gov
Reduction, Recovery, and Reuse (3R): Implementing procedures to recover and reuse solvents and catalysts is a key aspect of sustainable synthesis. jk-sci.com
Below is a table illustrating the theoretical atom economy of different reaction types that could be employed in the synthesis of long-chain aldehydes.
| Reaction Type | General Transformation | Theoretical Atom Economy | Waste Generation |
| Addition Reaction | A + B → C | 100% | Very Low |
| Isomerization | A → B | 100% | Very Low |
| Pericyclic Reaction | A + B → C | 100% | Very Low |
| Substitution | A-B + C → A-C + B | < 100% | Moderate |
| Elimination | A-B → A + B | < 100% | Moderate |
| Wittig Reaction | RCHO + Ph₃P=CHR' → RCH=CHR' + Ph₃PO | Low | High |
This table provides a generalized view of atom economy for different reaction types.
Alternative Solvents and Catalysts
The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a synthetic process. Traditional solvents are often volatile organic compounds (VOCs) that pose health and environmental hazards. researchgate.net
Alternative Solvents:
Research into greener solvents focuses on renewable feedstocks, biodegradability, and lower toxicity. researchgate.netnih.gov For reactions involved in the synthesis of aldehydes, several classes of alternative solvents are being explored:
Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources like corncobs and bagasse. researchgate.nethilarispublisher.com They offer a more sustainable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. nih.gov
Dihydrolevoglucosenone (Cyrene): Derived from cellulose, Cyrene is a dipolar aprotic solvent that can be a viable replacement for N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in certain applications. nih.govresearchgate.net
The following table compares the properties of some conventional and alternative solvents.
| Solvent | Source | Boiling Point (°C) | Key Properties |
| Tetrahydrofuran (THF) | Fossil Fuels | 66 | Common ethereal solvent |
| N,N-Dimethylformamide (DMF) | Fossil Fuels | 153 | Common polar aprotic solvent |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable Biomass | 80 | Greener alternative to THF |
| Cyclopentyl methyl ether (CPME) | Fossil Fuels/Renewable | 106 | Hydrophobic ethereal solvent, alternative to THF |
| Dihydrolevoglucosenone (Cyrene) | Renewable Biomass | 226 | Dipolar aprotic, alternative to DMF/NMP |
Alternative Catalysts:
The development of novel catalysts is essential for creating more efficient and selective synthetic routes.
Organocatalysts: These metal-free catalysts, such as N-heterocyclic carbenes (NHCs), can offer unique reactivity and reduce the reliance on potentially toxic and expensive heavy metals. miragenews.com NHCs have been shown to effectively control radical reactions, which can be applied to the synthesis of complex molecules. miragenews.com
Biocatalysts: Enzymes offer high selectivity and efficiency under mild reaction conditions. jk-sci.com Their use in organic synthesis can significantly reduce waste and energy consumption. jk-sci.com
The ongoing development of advanced synthetic methodologies, with a strong emphasis on atom economy, waste reduction, and the use of greener solvents and catalysts, is paving the way for more sustainable production of specialty chemicals like this compound.
Analytical Techniques for the Detection and Characterization of 16 Heptadecenal
Advanced Chromatographic Separations
Chromatographic techniques are fundamental to the isolation and quantification of 16-heptadecenal from intricate mixtures. The choice of method is often dictated by the sample matrix, the concentration of the analyte, and the required level of structural detail.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being fragmented and detected by a mass spectrometer. nih.govscirp.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for high-confidence identification by comparison to spectral libraries such as the National Institute of Standards and Technology (NIST) database. nih.gov
For long-chain aldehydes, GC-MS analysis often involves electron ionization (EI), which yields characteristic ions that aid in structural confirmation. nih.gov Key fragments can help determine the chain length and the position of the double bond. The molecular ion peak (M+), though sometimes weak, is crucial for determining the molecular weight (252.4 g/mol for C17H32O). nih.gov
Table 1: GC-MS Parameters for the Analysis of Long-Chain Aldehydes
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., TG-5MS) | Provides high-resolution separation of analytes. researchgate.net |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. researchgate.net |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Separates compounds based on their boiling points. researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern for identification. researchgate.net |
| Mass Analyzer | Quadrupole or Ion Trap | Scans a range of mass-to-charge ratios (e.g., 50-520 m/z). researchgate.net |
| Identification | Comparison of retention time and mass spectrum with library data (e.g., NIST) | Confirms the identity of the compound. nih.gov |
High-Resolution Gas Chromatography (HRGC) Applications
High-Resolution Gas Chromatography (HRGC) utilizes long, narrow-bore capillary columns to achieve superior separation efficiency. This is particularly critical when analyzing samples containing multiple isomers of unsaturated aldehydes or a complex mixture of lipids, where structural similarities can make separation challenging. nih.govnih.gov The high resolving power of HRGC allows for the separation of geometric isomers (cis/trans) and positional isomers of the double bond within the heptadecenal structure.
The enhanced separation provided by HRGC is also crucial for accurate quantification, as it minimizes the risk of co-elution with other matrix components that could interfere with the mass spectrometric signal. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), this technique can provide highly accurate mass measurements, further confirming the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Forms
While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile or thermally labile molecules. However, the analysis of underivatized aldehydes by LC-MS can be challenging due to their poor ionization efficiency in common ionization sources like electrospray ionization (ESI). nih.govnih.gov To overcome this, chemical derivatization is often employed. nih.govnih.govnih.gov
Derivatization involves reacting the aldehyde group of this compound with a reagent that introduces a functionality that is readily ionizable, thereby significantly enhancing the sensitivity of the LC-MS analysis. nih.govresearchgate.net This approach not only improves detection but can also improve the chromatographic properties of the analyte. researchgate.net
Several derivatization strategies are applicable to aldehydes:
Hydrazine-based reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form a stable hydrazone derivative that can be readily detected by UV or mass spectrometry. nih.gov
Amine-containing reagents: Reagents such as 4-aminobenzyl ethylamine (B1201723) (4-APEBA) can be used to tag aldehydes, introducing a readily protonated site for positive-ion ESI. nih.gov
Thiol-containing reagents: D-cysteine can react with aldehydes to form thiazolidine (B150603) derivatives, which can be analyzed by LC-MS/MS. researchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired ionization mode and the complexity of the sample matrix. nih.govnih.govresearchgate.net
Spectroscopic Identification in Complex Matrices
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., 2D NMR, DFT calculations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. omicsonline.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. oregonstate.edulibretexts.org
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aldehydic proton (typically in the 9-10 ppm range), olefinic protons of the C=C double bond (around 5-6 ppm), and the aliphatic chain protons. libretexts.orgnih.gov The ¹³C NMR spectrum would show a distinctive peak for the carbonyl carbon at the downfield end of the spectrum (around 190-200 ppm). libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the molecular structure. researchgate.netnih.govlibretexts.org COSY reveals proton-proton couplings, allowing for the tracing of the carbon chain, while HMBC shows correlations between protons and carbons over two or three bonds, confirming the placement of the aldehyde group and the double bond. omicsonline.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO (aldehyde) | 9.7-9.8 | 200-203 |
| -CH=CH- (olefinic) | 5.3-5.5 | 125-135 |
| -CH₂-CHO (α to aldehyde) | 2.4-2.5 | 43-45 |
| -CH₂-CH= (allylic) | 2.0-2.1 | 27-33 |
| Aliphatic -CH₂- | 1.2-1.6 | 22-32 |
| Terminal -CH₃ | 0.8-0.9 | 14-15 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. oregonstate.edulibretexts.orglibretexts.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in situ
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. spectroscopyonline.comresearching.cn These methods are rapid, non-destructive, and can often be used for in situ analysis. researching.cn
The IR spectrum of this compound would be characterized by several key absorption bands:
A strong C=O stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹. libretexts.orglibretexts.orgpressbooks.pub
Two characteristic C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.compressbooks.pub
A C=C stretching vibration for the double bond, which is typically weaker than the C=O stretch, appearing around 1640-1680 cm⁻¹. libretexts.org
C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. researching.cnnih.gov The C=C double bond, which may show a weak absorption in the IR spectrum, often produces a strong signal in the Raman spectrum. mdpi.com Conversely, the highly polar C=O bond gives a strong IR absorption but a weaker Raman signal. researchgate.net This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for functional group confirmation in this compound. thepulsar.bephysicsopenlab.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Weak-Medium) |
| C-H Stretch | 2700-2760 & 2800-2860 (Medium) | 2700-2760 & 2800-2860 (Medium) | |
| Alkene (-CH=CH-) | C=C Stretch | 1640-1680 (Weak-Medium) | 1640-1680 (Medium-Strong) |
| =C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Medium) |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |
Note: Intensities are relative and can be influenced by molecular symmetry and conjugation. spectroscopyonline.comlibretexts.orgpressbooks.pubmdpi.com
Electroanalytical Methods for Aldehyde Quantification
Electroanalytical methods offer a compelling alternative to traditional analytical techniques for the quantification of aldehydes, providing high sensitivity, selectivity, and the potential for real-time analysis. mdpi.com These methods are predicated on the measurement of electrical quantities, such as current or potential, which are related to the concentration of the analyte undergoing an electrochemical reaction. brown.edu While much of the research in this area has focused on short-chain aldehydes like formaldehyde (B43269) due to its prevalence as an environmental pollutant, the principles and techniques are adaptable for the analysis of long-chain unsaturated aldehydes such as this compound. mdpi.comresearchgate.net
The primary electroanalytical techniques employed for aldehyde quantification include voltammetry and amperometry. myu-group.co.jp These methods can be broadly categorized into direct electrocatalysis at a modified electrode surface and indirect detection using biological recognition elements, such as enzymes, in biosensors.
Direct Electrocatalytic Detection
Direct electrochemical oxidation of aldehydes on conventional electrodes is often hindered by slow kinetics and high overpotentials, leading to poor sensitivity and susceptibility to fouling. To overcome these limitations, chemically modified electrodes incorporating electrocatalysts are widely used. Noble metals and their nanomaterials are particularly effective for this purpose.
Platinum and Palladium-Based Electrodes: Platinum (Pt) and Palladium (Pd) nanoparticles are known for their excellent electrocatalytic activity towards aldehyde oxidation. researchgate.netresearchgate.net For instance, a sensor using platinum nanoparticles deposited on multi-walled carbon nanotubes demonstrated high sensitivity and selectivity for formaldehyde. mdpi.com Similarly, palladium-graphene nanohybrids have been used to modify glassy carbon electrodes, showing exceptional electrocatalytic activity for formaldehyde oxidation in alkaline media. mdpi.com The synergy between the nanoparticles and the support material enhances the electrode's surface area and catalytic efficiency. mdpi.com
Gold-Based Electrodes: Gold (Au) electrodes and gold nanoparticles are also employed for the selective detection of volatile organic compounds, including aldehydes. mdpi.com An approach using ionic liquid electrolytes on a gold electrode surface allows for the species-selective detection of different molecules based on their distinct electrochemical behaviors. mdpi.com
Enzyme-Based Amperometric Biosensors
Amperometric biosensors represent a highly specific and sensitive approach for aldehyde quantification. These devices integrate a biological component, typically an enzyme, with an electrochemical transducer. nih.gov The enzyme provides selectivity for the target aldehyde, while the transducer converts the biochemical reaction into a measurable electrical signal. nih.gov
The most common enzymes used for aldehyde detection are from the dehydrogenase family, particularly aldehyde dehydrogenase (ALDH). acs.org The general principle involves the enzymatic oxidation of the aldehyde in the presence of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The cofactor is reduced to NADH, which is then electrochemically oxidized at the electrode surface, generating a current proportional to the aldehyde concentration. acs.org
The reaction scheme is as follows:
Aldehyde + NAD⁺ + H₂O --(Aldehyde Dehydrogenase)--> Carboxylic Acid + NADH + H⁺
NADH --> NAD⁺ + H⁺ + 2e⁻ (at the electrode)
To enhance the performance of these biosensors, various strategies are employed:
Electron Mediators: To facilitate electron transfer between the NADH produced and the electrode, redox mediators are often incorporated into the sensor design. nih.gov These mediators shuttle electrons, allowing the electrochemical reaction to occur at a lower potential, which can reduce interference from other electroactive species.
Nanomaterial Integration: The sensitivity of amperometric biosensors can be significantly increased by using nanomaterials. Micro/nanoporous gold (pAu) has been shown to enhance the chemo-sensing surface layer, leading to a significant increase in the sensitivity of oxidase-based biosensors. mdpi.com
Enzyme Immobilization: Stable immobilization of the enzyme on the electrode surface is crucial for the operational and storage stability of the biosensor. nih.gov Materials like Nafion membranes can be used to entrap the enzyme and cofactors, preventing leakage while allowing the analyte to reach the active sites. nih.gov
While many developed biosensors show high selectivity for short-chain aldehydes, some exhibit cross-reactivity with other aldehydes like butyraldehyde (B50154) and propionaldehyde, suggesting their potential applicability for a broader range of aldehydes, including this compound. nih.gov
Performance of Electroanalytical Methods for Aldehyde Detection
The effectiveness of different electroanalytical methods can be compared based on their linear detection range and limit of detection (LOD). The following tables summarize the performance characteristics of various electrochemical sensors for aldehyde quantification based on published research.
| Electrode/Sensor Type | Analyte | Method | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| L-alanine/Pt-NPs Modified Glassy Carbon Electrode | Formaldehyde | Chronoamperometry | 0.3 - 1050 µM | 0.14 µM |
| Pd-Modified TiO2 Electrode | Formaldehyde | Chronoamperometry | Not Specified | 0.015 mM |
| PtPd/Nafion/GCE | Formaldehyde | Not Specified | 10 - 5000 µM | 3.3 µM |
| Polycrystalline Platinum Electrode | Acrolein | Pulsed Amperometric Detection | ~2 orders of magnitude above LOD | 0.2 µM |
| Polycrystalline Platinum Electrode | Valeraldehyde | Pulsed Amperometric Detection | ~2 orders of magnitude above LOD | 2.5 µM |
| Enzyme | Electrode/Mediator | Analyte | Linear Range | Sensitivity/LOD |
|---|---|---|---|---|
| Formaldehyde Dehydrogenase (FdDH) | Platinized Graphite / Os-complex polymer | Formaldehyde | Up to 20 mM | 1.8 nA/µM |
| Aldehyde Dehydrogenase (ALDH) | Platinum Thin-Film | Acetaldehyde | 1.00 - 200 µM | Not Specified |
| Formaldehyde Dehydrogenase | Platinum Thin-Film | Formaldehyde | 2.0 - 12 ppm (vapor) | Not Specified |
Ecological and Applied Research Perspectives of 16 Heptadecenal
Roles in Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest management that combines various techniques to minimize pest damage while reducing reliance on chemical pesticides. scoutlabs.agfao.orgebsco.com This strategy emphasizes the integration of biological, cultural, physical, and chemical control methods to manage pest populations effectively. ebsco.comncsu.edu Pheromones, which are chemical signals used by insects for communication, play a crucial role in IPM by offering species-specific and environmentally friendly pest control options. scoutlabs.agnih.gov 16-Heptadecenal, a known insect pheromone component, is utilized within IPM frameworks, primarily for monitoring and controlling pest populations.
Pheromone-Based Monitoring and Trapping
A fundamental component of any IPM program is the monitoring of pest populations to make informed decisions about when and what control measures are necessary. scoutlabs.agncsu.edu Pheromone traps, baited with synthetic versions of insect sex pheromones, serve as a powerful tool for this purpose. scoutlabs.agwitasek.comfarmstandapp.com These traps act as an early warning system, helping to detect the presence of specific pests and track their population dynamics over time. scoutlabs.agfarmstandapp.com
This compound is a component of the sex pheromone for various insect species. For instance, it has been identified in the pheromone blend of the pear borer, Euzophera pyriella. Research has explored its potential in developing pheromone-based monitoring systems for this pest. researchgate.net By deploying traps containing this compound along with other key pheromone components, it is possible to attract and capture male moths. The number of captured insects provides valuable data on pest abundance and activity periods, allowing for precisely timed interventions. scoutlabs.agwsu.edu
The effectiveness of pheromone trapping relies on the species-specific nature of the chemical signals. insectslimited.com This specificity ensures that the traps primarily capture the target pest, minimizing the impact on non-target and beneficial insects. wikipedia.org However, the success of a monitoring program can be influenced by several factors, including proper species identification, correct trap placement away from strong air currents, and timing the deployment with the adult insect's life stage. insectslimited.com
Table 1: Key Aspects of Pheromone-Based Monitoring
| Aspect | Description | Relevance to this compound |
| Early Detection | Provides an early warning of pest presence. scoutlabs.ag | Allows for timely implementation of control measures for pests that use this compound as a communication signal. |
| Population Tracking | Enables the monitoring of pest population fluctuations. scoutlabs.ag | Helps in assessing the risk of crop damage and determining the need for intervention. |
| Species Specificity | Targets only the specific pest species. insectslimited.comwikipedia.org | Minimizes harm to beneficial insects and the broader ecosystem. |
| Data for Decision Making | Information gathered informs the timing and type of control measures. wsu.edu | Optimizes the use of other control tactics, including mating disruption or targeted pesticide applications. |
Mating Disruption Techniques
Mating disruption is a proactive pest control method that permeates an area with synthetic sex pheromones to prevent male insects from locating females for mating. wsu.eduwikipedia.orginpest.it This confusion effectively disrupts the reproductive cycle, leading to a decline in the pest population over time. wikipedia.org This technique is highly specific and has a low impact on the environment. nih.govwikipedia.org
The principle behind mating disruption is to create a "false trail" by releasing a high concentration of the synthetic pheromone, making it nearly impossible for the male to follow the natural pheromone plume of a calling female. wsu.eduwikipedia.org For this technique to be successful, the synthetic pheromone blend must accurately mimic the natural one. While specific large-scale applications of this compound in mating disruption are not as widely documented as for other compounds, its role as a pheromone component suggests its potential inclusion in such strategies for relevant pest species.
Mating disruption is most effective when pest populations are low to moderate and is often used as part of a broader IPM strategy. wsu.edu In cases of high pest pressure, it may need to be supplemented with other control methods. wsu.edu The development of cost-effective methods for synthesizing or producing pheromones, such as through engineered plants or microorganisms, is an active area of research that could expand the use of mating disruption for a wider range of pests. nih.govunl.edu
Chemical Ecology of Insect-Plant Interactions
The interactions between insects and plants are often mediated by a complex language of chemical signals. peerj.comjpsonline.co.innih.gov Plants produce a vast array of secondary metabolites that can act as attractants or deterrents to insects, while insects have evolved sophisticated sensory systems to interpret these chemical cues. jpsonline.co.innih.gov this compound, as a semiochemical, can be involved in these intricate dialogues.
Volatile Organic Compound (VOC) Profiles and Communication
Volatile Organic Compounds (VOCs) are chemical compounds that easily become gases at room temperature and are released by plants and other organisms. scielo.brresearchgate.net These VOCs form a chemical profile that can convey a wealth of information to insects, such as the location and suitability of a host plant. peerj.comnih.gov The composition of a plant's VOC profile can change in response to various factors, including herbivory. peerj.com
This compound has been identified as a VOC in various contexts. For example, it has been detected in the VOC profile of jerked beef, indicating its presence as a product of lipid oxidation. scielo.br In the context of insect-plant interactions, insect pheromones, including aldehydes like this compound, are part of the complex olfactory environment that insects must navigate. mdpi.com The background of plant-released VOCs can influence how an insect perceives and responds to a pheromone signal. mdpi.comusp.br Some plant volatiles can enhance an insect's response to a pheromone, a phenomenon known as synergism, which can be crucial for successful mate-finding. usp.br
The study of VOC profiles often involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual compounds present. scielo.brplos.orgmdpi.com Understanding the VOC profiles of both plants and insects is essential for deciphering their chemical communication.
Table 2: Examples of VOCs in Ecological Communication
| Compound Class | Role in Communication | Example |
| Aldehydes | Pheromone components, plant volatiles. scielo.brmdpi.com | This compound, Hexanal, Nonanal |
| Acids | Can indicate food spoilage or be part of a product's characteristic aroma. scielo.br | Acetic acid, Butanoic acid |
| Terpenoids | Common plant defense compounds and attractants for pollinators and herbivores. | α-pinene, Linalool |
| Esters | Often contribute to the fragrance of fruits and flowers. | Ethyl palmitate |
Plant Responses to Insect Pheromones
The chemical communication between insects and plants is not a one-way street. Emerging research suggests that plants can perceive and respond to chemical cues from insects, including their pheromones. While the direct response of plants to this compound is not extensively documented, the general mechanisms of plant perception of insect-derived cues are an active area of study.
Plants can recognize herbivory through both mechanical damage and chemical cues present in the insect's oral secretions. nih.govresearchgate.net This recognition can trigger a range of defense responses, including the production of defensive compounds or the release of VOCs that attract natural enemies of the herbivore. usp.brnih.gov Some studies have shown that oviposition (egg-laying) by insects can induce defense responses in plants, and in some cases, even suppress the plant's induced volatile emissions. nih.gov
The idea that plants can "eavesdrop" on insect pheromones is a fascinating aspect of chemical ecology. Such an ability would allow plants to prime their defenses before an attack even begins. While the specific receptors and signaling pathways in plants for insect pheromones are still largely unknown, this field of research holds promise for understanding the co-evolutionary arms race between plants and insects.
Biodiversity and Evolutionary Implications of Pheromone Systems
Pheromone communication systems are a key factor in the evolution and diversification of many insect species. nih.govresearchgate.net The specificity of pheromone blends plays a crucial role in reproductive isolation, ensuring that individuals mate with members of their own species. nih.gov This chemical specificity is a major driver of speciation in insects.
The evolution of pheromone systems can occur through gradual changes in the ratios of existing components or through more significant "saltational" shifts where new compounds are added to the blend. researchgate.net Studies on closely related species, such as those in the genus Helicoverpa, have shown how changes in both the production of and response to specific pheromone components contribute to the divergence of species. nih.gov For example, shifts in the function of pheromone receptors can lead to altered responses to certain compounds, facilitating reproductive isolation. nih.gov
The diversity of pheromone components, including aldehydes like this compound, across different insect lineages reflects a long history of coevolutionary interactions. These interactions are not only with other insects but also with host plants, whose own chemistry can influence the evolution of insect chemical signals. jpsonline.co.in The study of these complex pheromone systems, therefore, provides valuable insights into the evolutionary processes that generate and maintain biodiversity. researchgate.netfrontiersin.org
Future Directions and Emerging Research Avenues
Omics Technologies in Pheromone Research
The comprehensive analysis of biological molecules, collectively known as 'omics', offers a powerful lens through which to view the intricate processes of pheromone production and communication. By examining the full complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a holistic picture of the systems biology underlying these chemical signals.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed. In the context of 16-Heptadecenal biosynthesis, this technology can identify the specific enzymes involved in the fatty acid metabolic pathways that lead to its production. For instance, differential gene expression analysis between pheromone-producing and non-producing tissues or life stages can pinpoint candidate genes encoding for desaturases, reductases, and other enzymes critical for the formation of this specific unsaturated aldehyde.
Proteomics, the large-scale study of proteins, complements transcriptomics by confirming the presence and abundance of these enzymes. Advanced techniques such as tandem mass tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins from multiple samples, providing a detailed view of the cellular machinery dedicated to pheromone synthesis. By comparing the proteomes of pheromone glands under different physiological conditions, scientists can identify the key enzymatic players and regulatory proteins that control the output of this compound.
Table 1: Application of Transcriptomics and Proteomics in this compound Biosynthesis Research
| Technology | Application in this compound Research | Potential Findings |
| Transcriptomics (RNA-Seq) | Comparison of gene expression in pheromone glands vs. other tissues. | Identification of candidate genes encoding enzymes in the fatty acid biosynthesis pathway (e.g., desaturases, reductases). |
| Proteomics (e.g., TMT-MS/MS) | Quantitative analysis of protein abundance in pheromone-producing cells. | Confirmation of the translation and regulation of key biosynthetic enzymes. Identification of post-translational modifications affecting enzyme activity. |
Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites within a biological system. This approach is invaluable for understanding the complete chemical vocabulary of an organism, including not only the primary pheromone components like this compound but also minor constituents and precursors that may play subtle but crucial roles in the signal's efficacy. By profiling the metabolome of an insect's cuticle, glandular secretions, or even the surrounding air, researchers can gain a more complete understanding of the chemical signals being broadcast. This can reveal how the pheromone blend changes with age, diet, or environmental conditions, providing deeper insights into the nuances of chemical communication.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational approaches are becoming increasingly vital in chemical ecology, offering ways to predict and analyze molecular interactions that are difficult to observe experimentally. These in silico methods can accelerate the discovery process and provide a rational basis for the design of new pest management tools.
At the heart of pheromone perception is the precise interaction between the semiochemical and a specific receptor protein, typically located in the antennae of an insect. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor. uchicago.edunih.gov By modeling the three-dimensional structures of both the pheromone and its putative receptor, docking simulations can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding and subsequent neural activation. These studies can help to explain the high specificity of pheromone receptors and can be used to screen for other molecules that might activate or block these receptors, leading to the development of novel attractants or repellents.
While the general fatty acid origin of this compound is presumed, the exact sequence of enzymatic reactions can be complex. Computational tools are being developed to predict entire biosynthetic pathways from a given starting metabolite. semanticscholar.org These algorithms use databases of known biochemical reactions and enzymatic capabilities to map out the most plausible routes from common precursors, like fatty acids, to the final pheromone product. semanticscholar.org This predictive power can guide the search for the specific genes and enzymes involved in the biosynthesis of this compound, streamlining their experimental validation. semanticscholar.org
Table 2: Computational Approaches in this compound Research
| Computational Method | Application to this compound | Potential Outcomes |
| Receptor-Ligand Docking | Simulating the binding of this compound to insect odorant receptors. | Identification of key amino acid residues involved in binding. Rational design of agonists and antagonists for pest control. |
| Pathway Prediction | Mapping potential enzymatic steps from fatty acid precursors to this compound. | Generation of hypotheses for the roles of specific enzymes. Prioritization of genes for functional characterization. |
Bioengineering and Synthetic Biology Approaches to Pheromone Production
The industrial production of pheromones for agricultural use has traditionally relied on chemical synthesis, which can be expensive and generate hazardous waste. Bioengineering and synthetic biology offer a promising alternative by harnessing the metabolic power of microorganisms to produce these complex molecules in a more sustainable and potentially cost-effective manner. nih.gov
The core principle of this approach is to transfer the biosynthetic pathway for a target molecule, such as this compound, into a microbial host like Escherichia coli or the yeast Saccharomyces cerevisiae. This involves identifying the necessary genes from the pheromone-producing organism and introducing them into the microbe. The host organism's metabolism is then engineered to provide a plentiful supply of the necessary precursor molecules, in this case, fatty acids.
Recent advances in synthetic biology provide a sophisticated toolkit for optimizing these microbial cell factories. This includes the development of strong promoters to drive high expression of the biosynthetic genes and the use of genome engineering tools to modify the host's native metabolic pathways to channel more resources towards pheromone production. researchgate.net Organisms like Cupriavidus necator H16 are also being explored as platforms for converting CO2 into value-added products, including fatty acids, which could serve as precursors for pheromone synthesis. researchgate.net This approach not only offers a sustainable route to pheromone production but also enables the creation of novel pheromone analogues by introducing enzymes with different specificities.
Interdisciplinary Research on Chemical Communication in Ecosystems
The study of chemical communication, mediated by compounds such as this compound, is an inherently interdisciplinary field that bridges chemistry, ecology, and biology to unravel the complex interactions between organisms and their environment. wikipedia.orgwur.nl Understanding the role of a single molecule in an ecosystem necessitates a collaborative approach, integrating insights from various scientific disciplines to paint a complete picture of its ecological significance.
Chemical ecology provides the foundational framework for investigating the impact of natural chemicals on ecological processes. wikipedia.orgmdpi.com This field combines the principles of natural products chemistry with ecological theory to understand how organisms use chemical signals to interact. mdpi.com The study of semiochemicals, or information-bearing chemicals, is a cornerstone of this discipline and is crucial for deciphering the chemical language that governs ecosystems. suterra.comresearchgate.net
The investigation of long-chain aldehydes, a class of compounds to which this compound belongs, exemplifies the need for interdisciplinary research. For instance, the structurally similar C16 aldehyde, (Z)-11-hexadecenal, is a well-documented component of the sex pheromone of the cotton bollworm, Helicoverpa armigera. entomologyjournals.com Research into this single compound has involved:
Analytical Chemistry: To isolate and identify the specific chemical components of the pheromone blend. nih.gov
Organic Chemistry: To synthesize the identified compounds for use in behavioral assays and field trials.
Neurophysiology: To understand how these molecules are detected by the insect's olfactory system. nih.gov
Genetics and Molecular Biology: To identify the genes and enzymatic pathways responsible for pheromone biosynthesis. nih.gov
Ecology and Ethology: To study the behavioral responses of insects to these chemical cues and their impact on population dynamics and community structure. rutgers.edupathofscience.org
This multifaceted approach has not only deepened our understanding of insect communication but has also led to practical applications in integrated pest management, such as the use of synthetic pheromones for monitoring and mating disruption. wikipedia.orgnih.gov
While direct and extensive research on this compound within terrestrial ecosystems remains an emerging area, its identification in the marine green algae Halimeda discoidea with demonstrated antibacterial and anti-inflammatory properties suggests a broad potential for ecological roles beyond insect communication. This finding opens up avenues for interdisciplinary investigation into its function in marine ecosystems, including its potential role in chemical defense and microbial interactions.
Future research on this compound will undoubtedly benefit from an interdisciplinary strategy. By combining the expertise of chemists, ecologists, molecular biologists, and neuroscientists, a comprehensive understanding of this compound's journey from biosynthesis to its ultimate ecological effects can be achieved. Such collaborative efforts are essential for deciphering the intricate web of chemical communication that shapes the structure and function of ecosystems. wur.nlcoastalwiki.org
Q & A
Q. How can researchers integrate multi-omics data to elucidate the metabolic pathways of this compound?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, MetaCyc) for cross-omics integration. Validate findings with knockout models or isotopic tracing .
Data Presentation and Peer Review
- Tables : Include processed data critical to the research question (e.g., degradation rates, bioactivity IC₅₀ values). Raw data should be appended .
- Terminology : Define technical terms (e.g., "stereoselective synthesis") to enhance accessibility without oversimplification .
- Peer Review : Anticipate critiques on methodological rigor (e.g., sample size justification) and align conclusions with the analyzed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
